Ethyl 5-cyano-2-(hydroxyimino)pentanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
6976-79-0 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl (2Z)-5-cyano-2-hydroxyiminopentanoate |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-8(11)7(10-12)5-3-4-6-9/h12H,2-5H2,1H3/b10-7- |
InChI Key |
JRPBGKUSZOBYTA-YFHOEESVSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/CCCC#N |
Canonical SMILES |
CCOC(=O)C(=NO)CCCC#N |
Origin of Product |
United States |
Contextualization Within Oxime and Nitrile Chemistry
Ethyl 5-cyano-2-(hydroxyimino)pentanoate is firmly rooted in the rich and diverse chemistry of oximes and nitriles. Oximes (R-C(R')=NOH) are well-established functional groups known for their acidic properties and their ability to act as both nucleophiles and electrophiles under different reaction conditions. wikipedia.org They are commonly formed through the reaction of a ketone or aldehyde with hydroxylamine (B1172632). In the case of this compound, the oxime is situated at the C2 position, influencing the reactivity of the adjacent ester group.
The nitrile group (-C≡N) is another cornerstone of organic synthesis, valued for its ability to undergo a wide array of transformations. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions to form heterocyclic systems. The presence of both an oxime and a nitrile group in the same molecule provides multiple reaction sites, allowing for sequential or one-pot transformations to build molecular complexity.
A closely related and more extensively studied compound is ethyl (E)-2-cyano-2-(hydroxyimino)acetate, also known as Oxyma. wikipedia.org Oxyma is widely used as an additive in peptide synthesis to suppress side reactions. wikipedia.org While this compound shares the same core functional groups, its longer pentanoate backbone distinguishes it from its acetate (B1210297) counterpart, potentially influencing its physical properties and reactivity. The synthesis of this compound can be conceptually adapted from the synthesis of its acetate analog, which involves the reaction of a corresponding cyanoacetate (B8463686) with a nitrosating agent. wikipedia.orgchemicalbook.com
Significance of Functional Groups in Ethyl 5 Cyano 2 Hydroxyimino Pentanoate
The chemical behavior and potential applications of Ethyl 5-cyano-2-(hydroxyimino)pentanoate are dictated by the interplay of its three key functional groups.
The hydroxyimino group is central to the molecule's reactivity. The acidic nature of the oxime proton (pKa of a related compound is 4.60) allows it to act as a neutralizing agent in certain reactions. This group can also participate in chelation with metal ions and undergo nucleophilic addition reactions. Furthermore, the oxime functionality can be oxidized or reduced to introduce other functional groups.
The cyano group enhances the molecule's utility as a synthetic intermediate. Its strong electron-withdrawing nature influences the acidity of neighboring protons and the reactivity of the rest of the molecule. The nitrile can be a precursor to amines, carboxylic acids, and various nitrogen-containing heterocycles.
The ethyl ester group provides a handle for further derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other ester derivatives. The polarity imparted by the ester and hydroxyimino groups also influences the compound's solubility in organic solvents.
The combination of these three functional groups in a single, relatively small molecule makes this compound a valuable building block for combinatorial chemistry and the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. mdpi.com
Research Landscape for Ethyl 5 Cyano 2 Hydroxyimino Pentanoate
De Novo Synthetic Routes for this compound
De novo synthesis involves the step-by-step assembly of the target molecule from simpler, readily available precursors. For this compound, a logical and convergent approach often begins with a molecule containing the active methylene (B1212753) group, such as ethyl cyanoacetate, which facilitates the crucial C-N bond formation for the oxime.
A plausible and widely applicable synthetic pathway is the alkylation of an active methylene compound followed by nitrosation. This strategy is outlined in the table below.
Table 1: Plausible De Novo Synthetic Route
| Step | Reaction | Description |
|---|---|---|
| 1 | Alkylation | The sodium salt of ethyl cyanoacetate is reacted with a suitable three-carbon electrophile containing a nitrile or a masked nitrile group (e.g., 3-halopropionitrile) to form the pentanoate backbone. |
| 2 | Nitrosation | The resulting α-cyano ester is treated with a nitrosating agent, such as sodium nitrite (B80452) in acidic medium, to convert the active methylene group at the C-2 position into the hydroxyimino (oxime) group. |
Methodologies for Ester Moiety Formation
The ethyl ester group is a cornerstone of the target molecule. Its formation can be approached in several ways. A common industrial method for producing simple esters like ethyl cyanoacetate is the direct esterification of the corresponding carboxylic acid. e3s-conferences.org
Fischer Esterification: Cyanoacetic acid can be reacted with absolute ethanol (B145695) in the presence of an acid catalyst. Studies have investigated mixed catalyst systems, such as silicotungstic acid and p-toluene sulfonic acid, to optimize this conversion. e3s-conferences.orgresearchgate.net
Use of Pre-formed Esters: More frequently, synthetic routes start with a commercially available ester, most notably ethyl cyanoacetate. researchgate.net This simplifies the process by providing the ester and the active methylene group in a single starting material. If the synthesis begins from a different precursor, such as 5-cyanopentanoic acid, esterification would be a necessary step, typically achieved by refluxing the acid in ethanol with a catalytic amount of a strong mineral acid like H₂SO₄.
Strategies for the Introduction of the Cyano Group
The terminal nitrile functionality at the C-5 position is another key structural feature. Its introduction can be accomplished at various stages of the synthesis.
From Halogenated Precursors: A classic method involves the nucleophilic substitution of a halogenated precursor with a cyanide salt. For instance, ethyl 5-bromopentanoate could be reacted with sodium or potassium cyanide in a polar aprotic solvent like DMSO to yield ethyl 5-cyanopentanoate.
From Other Nitriles: Synthesis can begin from molecules that already contain a nitrile group. The carbonylation of pentenenitriles is a known industrial route to produce 5-cyanovaleric acid (5-cyanopentanoic acid) and its esters. google.com Another approach involves the biocatalytic conversion of dinitriles, such as the conversion of 2-methylglutaronitrile (B1199711) to 4-cyanopentanoic acid using enzymes from Acidovorax facilis. google.com
Via Alkylation: As mentioned in the de novo route (Table 1), a highly efficient strategy is to use a smaller molecule already containing a nitrile. The alkylation of ethyl cyanoacetate with 3-chloropropionitrile (B165592) or 3-bromopropionitrile (B1265702) directly introduces the required cyano-terminated propyl chain onto the core structure.
Elaboration of the Hydroxyimino Functionality
The formation of the hydroxyimino group is arguably the most critical step, creating the oxime functionality at the C-2 position. This transformation is typically achieved via nitrosation of a carbon atom activated by adjacent electron-withdrawing groups. The active methylene group in α-cyano esters is an ideal site for this reaction.
The reaction proceeds by treating the α-cyano ester with a source of nitrous acid, commonly generated in situ from sodium nitrite (NaNO₂) and a protic acid like acetic acid or hydrochloric acid. chemicalbook.com The electrophilic nitrosonium ion (NO⁺) attacks the enolate of the cyano ester, leading to the formation of the N-nitrosated intermediate, which then tautomerizes to the more stable hydroxyimino product. Research on the synthesis of the related compound, ethyl (hydroxyimino)cyanoacetate, shows this reaction can be highly efficient, with reported yields up to 93%. chemicalbook.com
Variational Approaches in Starting Material Selection
Ethyl Cyanoacetate: This is the most common and versatile starting material. researchgate.netchemprob.org Its protons at the α-carbon are acidic due to the presence of both the nitrile and the ester groups, making it an excellent nucleophile for alkylation and a prime substrate for nitrosation. Numerous syntheses of complex molecules are based on the reactivity of ethyl cyanoacetate. orgsyn.orgresearchgate.net
5-Cyanopentanoic Acid and its Esters: An alternative route begins with the fully formed carbon chain, such as 5-cyanopentanoic acid google.com or its ethyl ester. While this simplifies the backbone construction, it complicates the introduction of the hydroxyimino group, as the α-protons are not sufficiently activated for direct nitrosation. This route would require additional steps, such as α-bromination followed by substitution or oxidation to an α-keto ester (e.g., ethyl 5-cyano-2-oxopentanoate nih.gov), which could then be reacted with hydroxylamine (B1172632) to form the oxime.
Malononitrile: While less direct, one could envision a route starting from malononitrile. Alkylation with a suitable halo-ester followed by partial hydrolysis of one nitrile group could, in principle, generate the required α-cyano ester framework, but this is a more convoluted approach.
Exploration of Tandem Reaction Sequences for Pentanoate Derivatives
Tandem, or cascade, reactions involve the sequential formation of multiple chemical bonds in a single pot, often without isolating intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste. For the synthesis of functionalized pentanoates, the Michael addition is a powerful tool. masterorganicchemistry.com
A highly effective tandem strategy for assembling the carbon skeleton of the target molecule's precursor involves the Michael addition of ethyl cyanoacetate to an α,β-unsaturated nitrile. chempedia.infoyoutube.com
Tandem Michael Addition-Nitrosation: A prime example is the reaction between ethyl cyanoacetate and acrylonitrile (B1666552). In the presence of a base catalyst, the enolate of ethyl cyanoacetate acts as a Michael donor and adds to the β-carbon of acrylonitrile (the Michael acceptor). This conjugate addition forms ethyl 2,5-dicyanopentanoate in a single step. The reaction mixture could then, in principle, be directly subjected to nitrosation conditions to yield the final product, this compound, in a one-pot or two-step sequence. Such Michael-initiated cascade reactions are known for their ability to rapidly construct complex molecular frameworks. acs.org
Optimization of Reaction Conditions for Enhanced Chemical Yields and Purity
Optimizing reaction parameters is crucial for maximizing product yield, minimizing side-product formation, and ensuring high purity. This involves a systematic study of variables such as temperature, solvent, catalyst, and reaction time.
Catalyst and Molar Ratio Optimization: In the synthesis of the key starting material, ethyl cyanoacetate, from cyanoacetic acid and ethanol, studies have performed orthogonal experiments to find the best conditions. The most influential factor was found to be the amount of catalyst, followed by the molar ratio of reactants. An optimal molar ratio of cyanoacetic acid to absolute ethanol was determined to be 1:3.5. e3s-conferences.orgresearchgate.net
Temperature and Time Control: Temperature is a critical parameter, especially in the nitrosation step. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic release of heat and prevent the decomposition of nitrous acid. chemicalbook.com After the initial addition of reagents, the reaction may be allowed to warm to room temperature to ensure completion over several hours. chemicalbook.com In the synthesis of ethyl (hydroxyimino)cyanoacetate, a high yield of 93% was achieved by carefully adding sodium nitrite in portions over 90 minutes at 0 °C, followed by stirring for 5 hours at room temperature. chemicalbook.com
Purification Techniques: The final purity of the compound depends on the effectiveness of the workup and purification procedures. After the reaction, the product is typically isolated by extraction into an organic solvent. Further purification can be achieved by removing the solvent under reduced pressure and, if necessary, subjecting the crude product to column chromatography on silica (B1680970) gel or recrystallization to obtain the final product with high purity.
Table 2: Comparison of Reported Nitrosation Conditions for α-Cyano Esters
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ethyl Cyanoacetate | NaNO₂, Acetic Acid (45% aq.) | 0 °C to Room Temp, 5 h | 93% | chemicalbook.com |
Intrinsic Reactivity Profiling of the Cyano Group
The cyano group is a versatile functional group in organic synthesis, capable of undergoing a wide range of transformations. researchgate.netnih.gov Its reactivity is primarily dictated by the electrophilic character of the carbon atom and the nucleophilicity of the nitrogen atom. nih.gov
Nucleophilic Addition Pathways
The carbon atom of the nitrile group in this compound is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom. This makes it susceptible to attack by various nucleophiles. nih.gov While specific studies on this exact molecule are limited, the general reactivity of aliphatic nitriles suggests several potential nucleophilic addition pathways.
One of the most fundamental reactions is hydrolysis. Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid or an amide. youtube.com This transformation proceeds through the initial nucleophilic attack of water or hydroxide (B78521) ion on the nitrile carbon.
Grignard reagents can also add to the cyano group to form, after hydrolysis of the intermediate imine, a ketone. youtube.com This provides a powerful method for carbon-carbon bond formation. Another important class of nucleophiles are reducing agents. For instance, lithium aluminum hydride can reduce the cyano group to a primary amine. youtube.com
The following table summarizes some potential nucleophilic addition reactions at the cyano group, based on the general reactivity of nitriles.
| Nucleophile | Reagent(s) | Product Functional Group |
| Water | H₃O⁺ or OH⁻, heat | Carboxylic acid or Amide |
| Alcohol | H⁺, ROH | Imidate |
| Grignard Reagent | 1. RMgX; 2. H₃O⁺ | Ketone |
| Hydride | 1. LiAlH₄; 2. H₂O | Primary Amine |
Synthetic Derivatization via Cyano Group Modification
The cyano group serves as a linchpin for a variety of synthetic derivatizations, allowing for the introduction of diverse functionalities. researchgate.net Beyond simple additions, the nitrile moiety can participate in more complex transformations.
The reduction of the cyano group to an amine, as mentioned earlier, opens up a plethora of further derivatization possibilities, including acylation, alkylation, and the formation of Schiff bases.
Transformations Involving the Hydroxyimino Group
The hydroxyimino group, also known as an oxime, is another key reactive site in this compound. Its reactivity is characterized by the nucleophilicity of the oxygen and nitrogen atoms, the acidity of the hydroxyl proton, and the potential for rearrangement and stereoisomerism. nsf.gov
Oximation Processes and Stereoisomeric Considerations
This compound is typically synthesized through the oximation of a corresponding α-keto ester, ethyl 5-cyano-2-oxopentanoate. This reaction involves the condensation of the ketone with hydroxylamine. A general method for the synthesis of related α-hydroxyimino acetates involves the nitrosation of the corresponding acetate (B1210297) derivative. chemicalbook.com
A crucial aspect of the hydroxyimino group is the potential for stereoisomerism. The C=N double bond can exist as either E or Z isomers. The specific isomer formed can be influenced by the reaction conditions and the steric and electronic properties of the substituents. The stereochemistry of the oxime can have a significant impact on its subsequent reactivity and biological activity. While detailed stereoselective syntheses for this compound are not extensively documented, methods for the stereoselective synthesis of other isocyanoalkenes have been developed, highlighting the importance of controlling this aspect of the molecule's structure. nsf.govnih.gov
Tautomeric Equilibria and their Mechanistic Implications
The hydroxyimino group can exist in equilibrium with its tautomeric form, the nitroso compound. stackexchange.comechemi.com This is known as oxime-nitroso tautomerism. youtube.com Generally, for most simple oximes, the equilibrium lies heavily towards the more stable oxime form. stackexchange.comechemi.com The greater stability of the C=N double bond compared to the N=O double bond is a contributing factor. stackexchange.com
The existence of this tautomeric equilibrium, even at low concentrations of the nitroso form, can have significant mechanistic implications. The nitroso tautomer can potentially participate in reactions that are not accessible to the oxime form. While the oxime-nitrone tautomerism has been studied computationally, experimental evidence for the participation of the nitroso tautomer in reactions of simple oximes is often indirect. rsc.org
The potential tautomeric forms of this compound are depicted below:
Figure 1: Tautomeric Equilibria of this compound
[Structure of the oxime form] <=> [Structure of the nitroso form]
(Note: The equilibrium is generally shifted towards the oxime form)
Derivatization Strategies for the Hydroxyimino Moiety
The hydroxyimino group offers several avenues for synthetic derivatization. The hydroxyl group can be alkylated or acylated to form oxime ethers and esters, respectively. nsf.gov These derivatives can exhibit altered reactivity profiles. For example, oxime esters are known to be good precursors for the generation of iminyl radicals under photolytic or reductive conditions. nsf.gov
The oxime functionality can also undergo reduction to the corresponding amine. Furthermore, the Beckmann rearrangement, a classic reaction of ketoximes, provides a pathway to amides under acidic conditions. This reaction involves the migration of the group anti to the hydroxyl group.
The following table summarizes key derivatization strategies for the hydroxyimino group:
| Reaction Type | Reagent(s) | Product Functional Group |
| O-Alkylation | Alkyl halide, base | Oxime ether |
| O-Acylation | Acyl chloride, base | Oxime ester |
| Reduction | H₂, catalyst or Na/Hg | Amine |
| Beckmann Rearrangement | Acid (e.g., H₂SO₄, PCl₅) | Amide |
Chemical Modifications of the Ester Linkage
The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the transformation of carboxylic acid derivatives. The primary modifications of this ester linkage include hydrolysis, transesterification, and amidation. The reactivity of the ester is influenced by the electronic effects of the adjacent α-hydroxyimino and the more distant cyano group.
Hydrolysis
Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-cyano-2-(hydroxyimino)pentanoic acid, can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : This reaction is typically performed by heating the ester in the presence of a strong acid (e.g., H₂SO₄) and excess water. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.com This process is reversible, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid, a principle aligned with Le Châtelier's principle. libretexts.org
Base-Promoted Hydrolysis (Saponification) : A more common and often irreversible method is saponification, which involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically in an aqueous or alcoholic solution. The reaction is initiated by the attack of the hydroxide ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is generally unreactive towards further nucleophilic attack, thus driving the reaction to completion. libretexts.org Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid.
Table 1: Generalized Hydrolysis of this compound
| Reaction Type | Reagents & Conditions | Reactant | Intermediate Stage | Final Product (after workup) |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., H₂SO₄/H₂O), Heat | This compound | Protonated Ester | 5-cyano-2-(hydroxyimino)pentanoic acid |
Transesterification
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester, while releasing ethanol.
Acid-Catalyzed Transesterification : Similar to hydrolysis, the reaction is catalyzed by a strong acid. Using a large excess of the new alcohol shifts the equilibrium towards the desired product. masterorganicchemistry.com
Base-Catalyzed Transesterification : A catalytic amount of a strong base, typically the alkoxide corresponding to the new alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester), is used. masterorganicchemistry.com This method is generally faster and more efficient than the acid-catalyzed counterpart.
Table 2: Generalized Transesterification of this compound
| Catalyst | Reagents & Conditions | Reactant | Product | Byproduct |
|---|---|---|---|---|
| Acid | R'-OH, H⁺ (catalyst), Heat | This compound | Alkyl 5-cyano-2-(hydroxyimino)pentanoate | Ethanol |
Amidation
The conversion of the ester to an amide can be accomplished by reacting this compound with ammonia (B1221849) or a primary or secondary amine. youtube.comyoutube.com This reaction, often termed aminolysis, is typically less facile than hydrolysis and may require heating. youtube.comyoutube.com The lone pair on the nitrogen of the amine acts as the nucleophile. The reaction is generally driven to completion by using an excess of the amine or by removing the ethanol byproduct.
Table 3: Generalized Amidation of this compound
| Amine Type | Reagents & Conditions | Reactant | Product |
|---|---|---|---|
| Ammonia | NH₃, Heat | This compound | 5-cyano-2-(hydroxyimino)pentanamide |
| Primary Amine | R'NH₂, Heat | This compound | N-Alkyl-5-cyano-2-(hydroxyimino)pentanamide |
Mechanistic Investigations of Reaction Pathways
The core of these reactions is the nucleophilic acyl substitution mechanism , which proceeds through a tetrahedral intermediate . youtube.com
Under Basic Conditions (e.g., Hydroxide-promoted Hydrolysis) :
Nucleophilic Attack : The strong nucleophile (e.g., OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral alkoxide intermediate.
Leaving Group Elimination : The tetrahedral intermediate is unstable and collapses. The C-O double bond is reformed, and the ethoxide ion (⁻OEt) is ejected as the leaving group.
Deprotonation : In the case of hydrolysis, the ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in a rapid acid-base reaction. This final step is essentially irreversible and ensures the reaction goes to completion.
Under Acidic Conditions (e.g., Acid-Catalyzed Hydrolysis) :
Protonation : The carbonyl oxygen is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, activating the ester towards attack by a weak nucleophile. youtube.com
Nucleophilic Attack : A molecule of water acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).
Leaving Group Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.
Deprotonation : The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and yield the final product. youtube.com
The presence of the α-hydroxyimino group may exert a modest electron-withdrawing effect, which could slightly enhance the electrophilicity of the carbonyl carbon. However, steric hindrance from this group is expected to be minimal for reactions at the ester functionality. nih.govnih.gov
Strategic Utilization of Ethyl 5 Cyano 2 Hydroxyimino Pentanoate As a Key Synthetic Intermediate
Precursor in Fine Chemical Synthesis
The utility of Ethyl 5-cyano-2-(hydroxyimino)pentanoate and its structural relatives extends to the production of high-value fine chemicals. The presence of the cyano and hydroxyimino moieties is particularly significant, as this core structure is found in a range of biologically active molecules.
While specific applications of this compound are not extensively documented in mainstream literature, its close analog, ethyl 2-cyano-2-(hydroxyimino)acetate (commonly known as Oxyma), is a cornerstone in modern pharmaceutical development, especially in peptide synthesis. chemimpex.comwikipedia.orgpubcompare.ai Peptides are crucial as therapeutic agents, and their synthesis requires the formation of amide bonds between amino acids. Oxyma is widely used as a "coupling additive" in conjunction with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and other carbodiimides. wikipedia.org Its primary role is to form a highly reactive intermediate that facilitates efficient peptide bond formation while simultaneously suppressing unwanted side reactions. wikipedia.org This reactivity is conferred by its hydroxyimino group, which possesses a notable acidity (pKa of 4.60), allowing it to neutralize basic reagents and intermediates that could otherwise cause problems. wikipedia.org
The function of oxime-based additives like Oxyma is critical for producing high-purity peptide drug substances. Given the shared functional groups, this compound is recognized for its potential in similar applications, serving as a valuable intermediate in the synthesis of complex pharmaceutical compounds.
The oxime and oxime ester families of compounds have established a significant presence in the field of agrochemicals. chemimpex.comresearchgate.net Research has demonstrated that molecules containing these functional groups exhibit a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties. researchgate.netncsu.edu The development of novel pesticides and crop protection agents often relies on synthetic intermediates that can be readily converted into a diverse library of candidate molecules.
Oxime derivatives are valuable precursors for such syntheses. researchgate.netijprajournal.com For instance, compounds like 2-cyano-2-hydroxyiminoacetamides have been identified as effective fungicides or as intermediates for their production. The core cyano-hydroxyimino structure is key to this activity. This suggests that this compound, possessing this essential structural motif, is a potential building block for the synthesis of new agrochemical agents. chemimpex.comgoogle.com
Contributions to Heterocyclic Compound Formation
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceuticals and natural products. The synthesis of these rings is a central goal in organic chemistry. Oxime esters have recently gained significant attention as flexible and powerful building blocks for creating a wide variety of nitrogen, sulfur, and oxygen-containing heterocycles. nih.govresearchgate.net
The strategic placement of functional groups in this compound makes it a promising substrate for heterocyclic synthesis. The nitrile, oxime, and ester groups can all participate in cyclization reactions. Oxime esters can function as internal oxidizing agents or directing groups, enabling complex transformations under both transition-metal-catalyzed and metal-free conditions. nih.govresearchgate.net For example, the oxime functionality can be a source of nitrogen for the formation of N-heterocycles like pyridines, pyrroles, and phenanthridines. rsc.orgacs.org Furthermore, related compounds containing a cyano group are well-established precursors for synthesizing various pyridine (B92270) derivatives. nih.govresearchgate.net This positions this compound as a versatile intermediate for accessing diverse and valuable heterocyclic scaffolds.
Broader Implications for Peptide Synthesis Derived from Related Oxime Esters
The development of robust and efficient methods for peptide synthesis is a critical area of chemical research, driven by the increasing importance of peptide-based drugs. The discovery and application of oxime esters, particularly Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), have had a profound impact on this field.
One of the most significant challenges in synthesizing peptides is the prevention of racemization—the loss of the predefined stereochemistry at the α-carbon of an amino acid. wikipedia.org This is a critical issue, as the biological activity of a peptide is highly dependent on its precise three-dimensional structure. Racemization can occur during the activation step of the amino acid's carboxylic acid group, which is necessary for forming the peptide bond. wikipedia.org
Oxime-based additives, with Oxyma being the leading example, are highly effective at suppressing racemization. wikipedia.orgpubcompare.ai When an amino acid is activated with a carbodiimide (B86325) reagent in the presence of Oxyma, an intermediate active ester is formed. This Oxyma-ester is highly reactive towards the desired coupling reaction but is significantly less prone to racemization compared to other activated intermediates. wikipedia.org Its effectiveness surpasses that of older-generation additives, as demonstrated by comparative studies.
Table 1: Research Findings on Racemization Suppression by Coupling Additives
| Additive | Coupling Reagent | D/L Isomer Ratio (%) | Yield (%) |
| OxymaPure® | DIC | 3.8 | 89.8 |
| HOAt | DIC | 2.1 | 86.1 |
| HOBt | DIC | 8.9 | 78.8 |
| Data sourced from studies on the coupling of Z-Phg-OH with H-Pro-NH2, where a lower D/L ratio indicates less racemization. DIC (diisopropylcarbodiimide) was used as the coupling reagent. |
The process of forming a peptide bond involves two key steps: the activation of a carboxylic acid group and its subsequent reaction with an amino group. wikipedia.org Carbodiimides like DCC and diisopropylcarbodiimide (DIC) are common activators, but their use alone can lead to side reactions. wikipedia.orgresearchgate.net The introduction of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) was a major advancement, and the development of Oxyma represented a further step forward due to its superior racemization suppression and enhanced safety profile (avoiding the potentially explosive nature of triazole-based additives). wikipedia.org
The success of Oxyma as an additive spurred the next evolution in coupling reagent technology: integrating the oxime moiety directly into the structure of the coupling reagent itself. This led to the creation of modern "onium-type" reagents, such as COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These reagents combine the activator and the racemization-suppressing additive into a single, highly efficient molecule. COMU and similar reagents often demonstrate coupling efficiencies comparable or superior to the best additive-based systems, offering convenience, high yields, and low levels of racemization. wikipedia.org
Table 2: Overview of Modern Peptide Coupling Reagents and Their Additive Base
| Reagent Name | Reagent Type | Additive Moiety | Key Characteristics |
| HBTU | Aminium | HOBt | Widely used, generates HOBt esters. |
| HATU | Aminium | HOAt | Highly efficient, especially for difficult couplings and N-methyl amino acids. |
| PyBOP | Phosphonium (B103445) | HOBt | Common phosphonium reagent, generates HOBt esters. |
| COMU | Aminium | Oxyma | High coupling efficiency, improved safety profile (non-explosive), good solubility. |
Advanced Spectroscopic and Analytical Characterization for Research on Ethyl 5 Cyano 2 Hydroxyimino Pentanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 5-cyano-2-(hydroxyimino)pentanoate, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
In a hypothetical ¹H NMR spectrum, specific proton signals would be expected to correspond to the ethyl ester, the aliphatic chain, and the hydroxyimino group. The ethyl group would present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The protons of the pentanoate backbone would exhibit distinct multiplets based on their proximity to the electron-withdrawing cyano and hydroxyimino groups. The hydroxyl proton of the oxime (=N-OH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum would complement this by providing a count of the unique carbon atoms in the molecule. Key resonances would include those for the carbonyl carbon of the ester, the carbon of the cyano group, the imino carbon, and the individual carbons of the ethyl and pentyl chains. The chemical shifts of these carbons provide insight into their electronic environment. For instance, the carbon atom of the C=NOH group would have a characteristic shift in the 140-160 ppm range.
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (Ethyl) | ~1.3 | Triplet | 3H |
| CH₂ (Ethyl) | ~4.3 | Quartet | 2H |
| CH₂ (Position 3) | ~2.8 | Triplet | 2H |
| CH₂ (Position 4) | ~2.0 | Multiplet | 2H |
| CH₂ (Position 5) | ~2.5 | Triplet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | ~165 |
| C=NOH | ~150 |
| C≡N | ~118 |
| O-CH₂ (Ethyl) | ~62 |
| CH₂ (Position 3) | ~30 |
| CH₂ (Position 4) | ~25 |
| CH₂ (Position 5) | ~17 |
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its molecular geometry and stereochemistry.
The process would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Key structural features that would be elucidated include the planarity of the C=N-O-H group and the conformation of the pentyl chain. The analysis would also reveal the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding, which can be anticipated involving the hydroxyimino group and the carbonyl oxygen.
Although no specific crystal structure data for this compound has been published, studies on similar molecules, such as ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate, demonstrate the power of this technique in confirming molecular structure and understanding packing arrangements in the solid state. researchgate.net For 2-cyano-2-hydroxyiminoacetic acid ethyl ester, X-ray analysis revealed an orthorhombic crystal system with space group Pmc21. researchgate.net
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~95 |
| Volume (ų) | ~1020 |
| Z | 4 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a vital tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₁₂N₂O₃), the expected exact mass would be calculated and compared to the experimentally determined value, typically with a mass accuracy of less than 5 ppm. nih.gov
In addition to confirming the molecular formula, HRMS coupled with fragmentation techniques (MS/MS) can provide structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. Analysis of these fragments can help to piece together the molecular structure. For instance, common fragmentation pathways for this molecule might include the loss of the ethoxy group from the ester, cleavage of the pentyl chain, or rearrangements involving the cyano and hydroxyimino groups.
The molecular weight of this compound is 184.19 g/mol . chemnet.comchemtik.com
Table 4: Predicted HRMS Fragmentation Data for this compound
| m/z (Fragment Ion) | Possible Fragment Structure/Loss |
|---|---|
| 155.06 | [M - C₂H₅]⁺ |
| 139.06 | [M - OC₂H₅]⁺ |
| 113.04 | [M - C₂H₅O₂]⁺ |
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatographic methods are essential for both monitoring the progress of a chemical reaction and for the purification of the final product. Thin-layer chromatography (TLC) and column chromatography are standard techniques used in the synthesis of organic compounds like this compound.
TLC is a quick and effective method for qualitatively monitoring a reaction. A small sample of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. The separation of components is visualized, often under UV light, allowing for the assessment of starting material consumption and product formation. The retention factor (Rf) is a characteristic value for a compound in a given solvent system.
Once the reaction is complete, column chromatography is commonly employed for purification on a larger scale. The crude product is loaded onto a column packed with a stationary phase, such as silica gel. A carefully selected solvent or solvent mixture (eluent) is then passed through the column, separating the components based on their differential adsorption to the stationary phase. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product. The choice of eluent is critical and is often determined by preliminary TLC experiments. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) would likely be effective. For instance, a related synthesis of ethyl (E)-2-cyano-2-(hydroxyimino)acetate utilized column chromatography on silica gel for purification. chemicalbook.com
Table 5: Typical Chromatographic Conditions for this compound
| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v) | Reaction Monitoring, Purity Check |
Computational and Theoretical Studies of Ethyl 5 Cyano 2 Hydroxyimino Pentanoate
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of Ethyl 5-cyano-2-(hydroxyimino)pentanoate over time. By simulating the motion of atoms and molecules, MD can reveal how the compound explores different conformational states and interacts with its environment, such as a solvent. For instance, a potential energy surface (PES) scan can be performed by systematically rotating dihedral angles to identify the minimum energy conformers. nih.gov
While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the methodologies applied to similar organic molecules can be described. nih.gov Such studies would typically involve:
Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, or GROMOS) that accurately represents the interatomic potentials of the molecule.
System Setup: Placing the molecule in a simulation box, often with a solvent like water or an organic solvent, to mimic experimental conditions.
Simulation Protocol: Running the simulation for a sufficient time to allow the molecule to explore its conformational space.
Data Analysis: Analyzing the trajectory to identify dominant conformations, calculate thermodynamic properties, and understand the dynamics of functional group interactions.
The stability of different conformers would be analyzed, particularly concerning the rotation around key single bonds. For example, the dihedral angles involving the ester group and the alkyl chain would be of significant interest.
Table 1: Illustrative Conformational Analysis Data for this compound
| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) |
| O-C-C-O (ester) | Data not available | Data not available |
| C-C-C-C (chain) | Data not available | Data not available |
| C-C-N-O (oxime) | Data not available | Data not available |
Electronic Structure Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.govmaterialsciencejournal.org For this compound, DFT could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. nih.gov
Calculate Reaction Energies: Predict the thermodynamics of reactions involving the molecule, such as its synthesis or decomposition.
Determine Reactivity Descriptors: Calculate properties like ionization potential, electron affinity, chemical hardness, and electrophilicity index to understand its chemical behavior. nih.gov
For a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations have been used to analyze its structure and reactivity. materialsciencejournal.org Similar calculations for this compound would provide valuable insights into its electronic nature.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and distributions of these orbitals are critical for understanding a molecule's reactivity and its participation in chemical reactions.
HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile. For this compound, the HOMO is expected to be localized on electron-rich regions, such as the hydroxyimino group or the oxygen atoms of the ester.
LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons in a reaction with a nucleophile. The LUMO is anticipated to be centered on electron-deficient areas, such as the carbon atom of the cyano group or the carbonyl carbon of the ester.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov In studies of similar molecules, the HOMO and LUMO distributions have been visualized to predict sites of electrophilic and nucleophilic attack. nih.govmaterialsciencejournal.org
Table 2: Illustrative FMO Data for this compound (Calculated using DFT)
| Parameter | Energy (eV) | Description |
| EHOMO | Data not available | Indicates the ability to donate electrons. |
| ELUMO | Data not available | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability. |
Mechanistic Predictions and Validation through Computational Models
Computational models are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying transition states, intermediates, and the energy barriers associated with different reaction pathways. For this compound, computational studies could predict the mechanisms of its various reactions, such as nucleophilic additions to the cyano or carbonyl groups, or reactions involving the hydroxyimino moiety. materialsciencejournal.org
For example, in the synthesis of a related pyran derivative, DFT calculations were used to support the proposed reaction mechanism. materialsciencejournal.org A similar approach for reactions involving this compound would involve:
Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and products.
Transition State Searching: Locating the transition state structure connecting reactants and products and calculating its energy. The energy difference between the transition state and the reactants gives the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the found transition state correctly connects the reactants and products on the potential energy surface.
These calculations would allow for the validation of proposed reaction mechanisms and the prediction of the most favorable reaction pathways.
Theoretical Frameworks for Structure-Reactivity Relationships
Theoretical frameworks, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be developed based on computational data. These models aim to correlate the structural or electronic properties of a molecule with its chemical reactivity or biological activity.
For this compound, a QSAR study could involve:
Descriptor Calculation: Computing a range of molecular descriptors, including constitutional, topological, geometrical, and electronic parameters, using computational methods.
Model Building: Using statistical methods to build a mathematical model that relates these descriptors to a specific activity or property.
Model Validation: Testing the predictive power of the model using an independent set of data.
While specific QSAR/QSPR studies on this compound are not readily found, the principles can be applied. For instance, the calculated electronic properties from DFT, such as the HOMO-LUMO gap and Mulliken charges, could be used as descriptors to predict the reactivity of this compound in a series of related reactions. materialsciencejournal.org These theoretical frameworks provide a systematic way to understand how modifications to the molecular structure would affect its chemical behavior.
Future Directions and Emerging Research Frontiers
Design of Novel Catalytic Systems for Selective Transformations
The inherent reactivity of the hydroxyimino and cyano groups in Ethyl 5-cyano-2-(hydroxyimino)pentanoate offers a fertile ground for the development of innovative catalytic systems aimed at achieving selective chemical transformations. Future research could productively focus on several key areas:
Selective Reduction: The reduction of the hydroxyimino group to an amine and the cyano group to a primary amine are pivotal transformations. The development of chemoselective catalytic systems that can target one group over the other, or achieve a one-pot reduction of both, is a significant challenge. Transition metal catalysts, particularly those based on palladium, nickel, and ruthenium, are prime candidates for investigation. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully employed for the dynamic kinetic resolution of related β-amino-α-keto esters, suggesting a pathway for the stereoselective synthesis of valuable amino alcohol derivatives from this compound. organic-chemistry.orgnih.gov
N-O Bond Fragmentation: The N-O bond of the oxime is susceptible to fragmentation, often mediated by transition metals or photoredox catalysis, to generate iminyl radicals. nsf.govresearchgate.net Designing catalysts that can control the fate of these reactive intermediates would open avenues to a variety of nitrogen-containing compounds. For example, catalytic systems could be engineered to promote intramolecular cyclization of the iminyl radical onto the cyano group or other parts of the molecule, leading to complex heterocyclic scaffolds.
Beckmann Rearrangement: The conversion of the oxime to a lactam via a Beckmann rearrangement is another promising area. While this rearrangement is classically promoted by strong acids, the development of milder, catalytic versions would enhance its applicability. Recent advances in temperature-controlled phase-transfer catalytic systems for the Beckmann rearrangement of cyclohexanone (B45756) oxime demonstrate the potential for creating more sustainable and efficient processes. acs.org
| Potential Catalytic Transformation | Catalyst Class | Potential Product(s) | Reference for Analogy |
| Selective Hydroxyimino Reduction | Ru(II), Rh(II) complexes | α-Amino esters, diamines | organic-chemistry.orgnih.gov |
| Iminyl Radical Cyclization | Transition metal photocatalysts | Nitrogen heterocycles | nsf.govresearchgate.net |
| Catalytic Beckmann Rearrangement | Phase-transfer catalysts, solid acids | Lactams | acs.org |
Integration into Sustainable and Green Synthesis Protocols
The principles of green chemistry provide a compelling framework for future research involving this compound. Key areas for exploration include:
Solvent-Free Synthesis: Traditional methods for oxime synthesis often involve organic solvents and can generate significant waste. nih.gov Research into solvent-free methods, such as grindstone chemistry using solid catalysts like bismuth(III) oxide, could offer a more environmentally benign route to this compound and its derivatives. nih.govresearchgate.net
Biocatalysis: The use of enzymes for the selective transformation of the functional groups in this compound is a highly attractive green approach. For instance, amine oxidases and ene-imine reductases have been used in chemo-enzymatic cascades to produce stereo-defined piperidines from tetrahydropyridine (B1245486) precursors. nih.gov Exploring similar enzymatic cascades for the synthesis of chiral piperidines and other heterocycles from this compound could be a fruitful area of research.
Renewable Feedstocks: While the synthesis of this compound likely currently relies on petroleum-derived starting materials, future research could investigate pathways from renewable resources.
Exploration of Unconventional Reaction Environments
Moving beyond traditional laboratory conditions, the exploration of unconventional reaction environments could unlock new reactivity and synthetic pathways for this compound.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. Its application to the synthesis of this compound itself, or its subsequent transformations, could lead to more efficient processes.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. The synthesis and functionalization of this compound in a flow system could enable the rapid production of derivatives and facilitate multi-step synthetic sequences.
Photochemical Reactions: The use of visible light as a clean and renewable energy source for chemical transformations is a rapidly growing field. Visible-light-mediated multicomponent reactions have been developed for the synthesis of oxime esters, suggesting that similar strategies could be applied to the synthesis and modification of this compound. nih.gov
Development of Advanced Computational Models for Predictive Synthesis
Computational chemistry offers powerful tools to predict the reactivity and properties of molecules, thereby guiding experimental design. For this compound, computational models could be instrumental in:
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions, such as catalytic reductions or rearrangements. Understanding the transition states and reaction pathways can help in the design of more efficient catalysts. rsc.org
Predicting Reactivity and Selectivity: Computational models can predict the relative reactivity of the different functional groups in this compound under various conditions. This can guide the choice of reagents and catalysts to achieve desired selective transformations.
In Silico Screening of Biological Activity: Molecular docking and other computational techniques can be used to predict the binding of potential derivatives of this compound to biological targets. mdpi.com This can help in identifying promising candidates for further experimental investigation in drug discovery. For example, studies on steroidal oximes have utilized molecular docking to propose mechanisms of action against cancer cell lines. mdpi.com
| Computational Method | Application to this compound | Potential Outcome | Reference for Analogy |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for catalytic transformations. | Design of more efficient and selective catalysts. | acs.orgrsc.org |
| Molecular Docking | Prediction of binding affinity to biological targets. | Identification of potential drug candidates. | mdpi.com |
Identification of Novel Target Molecules and Synthetic Applications
The true value of this compound lies in its potential as a versatile building block for the synthesis of a wide array of target molecules. Based on the known reactivity of its constituent functional groups, several classes of compounds represent promising synthetic targets:
Piperidines and other Saturated Nitrogen Heterocycles: The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry. The catalytic reduction of both the hydroxyimino and cyano groups of this compound, followed by intramolecular cyclization, could provide a route to substituted piperidines. Chemo-enzymatic methods, as demonstrated for related systems, could offer stereoselective access to these valuable compounds. nih.govorganic-chemistry.orgyoutube.com
Pyridazines and other Aromatic Heterocycles: The reaction of the dicarbonyl-like functionality (masked by the oxime) with hydrazine (B178648) derivatives is a classic method for the synthesis of pyridazines and other six-membered aromatic heterocycles.
Fused Heterocyclic Systems: The strategic manipulation of the functional groups in this compound could lead to the synthesis of more complex, fused heterocyclic systems. For example, a sequence involving reduction of the oxime, followed by intramolecular cyclization and subsequent reactions of the cyano group, could generate novel polycyclic structures.
The exploration of these future directions will undoubtedly uncover new and valuable applications for this compound, establishing it as a significant tool in the arsenal (B13267) of synthetic organic chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
